![molecular formula C16H23NO10 B1519092 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose CAS No. 6730-10-5](/img/structure/B1519092.png)
1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose
Overview
Description
1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose is a chemical compound with remarkable properties . It is widely employed in the synthesis of glycosylated natural products and pharmaceuticals . It is also known as 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-Tetraacetate or Pentaacetyl-β-D-glucosamine .
Synthesis Analysis
The synthesis of 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose involves a number of steps . It is a starting compound in the synthesis of a number of glucosamine glycosyl donors . It can easily react with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .Molecular Structure Analysis
The molecular formula of 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose is C16H23NO10 . Its molecular weight is 389.36 . The SMILES string representation of the molecule isCl.CC(=O)OC[C@H]1OC@@H=O)C@HC@@H=O)[C@@H]1OC(C)=O
. Chemical Reactions Analysis
1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose is used in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have anti-inflammatory properties as inhibitors of TLR4 .Physical And Chemical Properties Analysis
1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose is a solid at 20°C . It has a specific rotation of [α]20/D +1.0 to +3.5 deg (C=5, CHCl3) . It is soluble in chloroform . Its melting point is 188 °C .Scientific Research Applications
Nanoparticle Fabrication
This compound is utilized in the fabrication of poly(lactic-co-glycolic acid) (PLGA) nanoparticles . These nanoparticles are designed for efficient and prospective in vivo metabolic processing . The compound-loaded nanoparticles show promise for improved bioavailability and metabolic engineering .
Glycosaminoglycan Synthesis
It serves as an intermediate in the synthesis of heparin-like glycosaminoglycans (GAGs) . These are vital for creating biomolecules that mimic the structure and function of natural GAGs, which play crucial roles in cellular communication and molecular recognition processes .
Immunological Research
The compound is used as a precursor in synthesizing differently substituted trimers of the group A N. meningitidis capsular polysaccharide . These synthesized molecules are crucial for conducting immunological experiments to understand bacterial pathogenesis .
Lysosomal Labeling
Researchers employ this compound in the synthesis of fluorescent probes for lysosomal labeling. This application is significant for studying cellular processes and diagnosing lysosomal storage disorders .
Anti-inflammatory Drug Development
The compound is instrumental in creating α- and β-linked acetamido pyranosides, which exhibit anti-inflammatory properties. These compounds act as inhibitors of TLR4 , a receptor involved in activating immune responses .
Drug Discovery and Formulation
It is a key component in the research and development of glycosylated pharmaceutical compounds targeting bacterial or fungal infections. This application is critical in the drug discovery process, particularly for antibiotics and antifungal medications .
Study of Substrates for Inositol Synthase
Phosphorylated derivatives of this compound have been valuable in studying substrates for inositol synthase . This enzyme is essential for the production of inositol, a molecule implicated in various cellular processes .
Preparation of Anionic Surfactants
The compound is also used in the preparation of anionic surfactants. These surfactants have applications in various industries, including pharmaceuticals, cosmetics, and food production .
Safety and Hazards
properties
IUPAC Name |
[(2R,3S,4R,5S,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13+,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-YIDVYQOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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